molecular formula C10H15NO3 B1597075 4-N-Alloc-aminocyclohexanone CAS No. 391248-19-4

4-N-Alloc-aminocyclohexanone

Cat. No. B1597075
M. Wt: 197.23 g/mol
InChI Key: MCVZPKPRFKNTRZ-UHFFFAOYSA-N
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Description

4-N-Alloc-aminocyclohexanone, also known as ACH, is a cyclic ketone that has been used extensively in scientific research. It is a versatile compound that has been used in a variety of applications, including as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of action of various biological processes.

Scientific Research Applications

Catalytic Applications

Cyclohexanone serves as an important intermediate in chemical industry applications, particularly in the manufacture of polyamides. A study highlighted the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride as a catalyst for the selective formation of cyclohexanone from phenol in aqueous media, demonstrating high activity and selectivity under mild conditions (Wang et al., 2011).

Synthesis of Functional Materials

Research on the synthesis and polymerization of cyclic esters containing protected functional groups, including amino groups, outlines the creation of materials with potential applications in biodegradable polymers and medical devices. This synthesis involves the Baeyer-Villiger oxidation of cyclohexanone derivatives, showcasing the role of cyclohexanone and its derivatives in developing new materials (Trollsås et al., 2000).

Solid-Phase Synthesis

A method for the solid-phase synthesis of quinoxaline, thiazine, and oxazine analogs through a benzyne intermediate was developed, where N-Alloc-3-amino-3-(2,4-difluoro-5-nitrophenyl)propanoic acid played a crucial role. This highlights the utility of N-Alloc-aminocyclohexanone derivatives in synthesizing complex heterocyclic systems, which are valuable in pharmaceutical research and development (Dixon et al., 2005).

Enzymatic Selectivity Studies

Studies on evolved cyclohexanone monooxygenase mutants for Baeyer-Villiger oxidation provide insights into the enzymatic modification of cyclohexanone derivatives, illustrating the importance of these compounds in biocatalysis and the development of environmentally friendly chemical processes (Kayser & Clouthier, 2006).

properties

IUPAC Name

prop-2-enyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVZPKPRFKNTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373331
Record name 4-N-Alloc-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Alloc-aminocyclohexanone

CAS RN

391248-19-4
Record name 4-N-Alloc-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-19-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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